molecular formula C8H5ClFLi B14532226 lithium;(2-chloro-1-fluoroethenyl)benzene CAS No. 62269-28-7

lithium;(2-chloro-1-fluoroethenyl)benzene

Cat. No.: B14532226
CAS No.: 62269-28-7
M. Wt: 162.5 g/mol
InChI Key: GCMLGDLIIJZHAB-UHFFFAOYSA-N
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Description

Lithium;(2-chloro-1-fluoroethenyl)benzene is an organolithium compound that features a benzene ring substituted with a 2-chloro-1-fluoroethenyl group and a lithium atom. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;(2-chloro-1-fluoroethenyl)benzene typically involves the reaction of 2-chloro-1-fluoroethenylbenzene with lithium metal. This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium compound formed .

Industrial Production Methods

Industrial production of organolithium compounds, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere to ensure the purity and yield of the product. The solvents used are typically recycled to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;(2-chloro-1-fluoroethenyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while reduction reactions can produce partially or fully reduced aromatic compounds .

Scientific Research Applications

Lithium;(2-chloro-1-fluoroethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium;(2-chloro-1-fluoroethenyl)benzene exerts its effects involves the formation of reactive intermediates. The lithium atom in the compound acts as a strong base and nucleophile, facilitating the formation of new bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;(2-chloro-1-fluoroethenyl)benzene include other organolithium compounds such as:

  • Lithium phenylacetylide
  • Lithium 2-chlorophenylacetylide
  • Lithium 2-fluorophenylacetylide

Uniqueness

What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine substituents on the ethenyl group. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable reagent in specific synthetic applications .

Properties

CAS No.

62269-28-7

Molecular Formula

C8H5ClFLi

Molecular Weight

162.5 g/mol

IUPAC Name

lithium;(2-chloro-1-fluoroethenyl)benzene

InChI

InChI=1S/C8H5ClF.Li/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H;/q-1;+1

InChI Key

GCMLGDLIIJZHAB-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(=[C-]Cl)F

Origin of Product

United States

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